molecular formula C18H13Cl2N3O5S2 B2515973 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate CAS No. 896018-80-7

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate

Cat. No.: B2515973
CAS No.: 896018-80-7
M. Wt: 486.34
InChI Key: XBGXWOPQBZJMPS-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C18H13Cl2N3O5S2 and its molecular weight is 486.34. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activity

Research on 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-oxadiazoles (thiadiazoles) shows potential fungicidal activity against rice sheath blight, a major rice disease in China. The study provides structure-activity relationships for these compounds, indicating that specific thiadiazole derivatives have higher fungicidal activity, suggesting a potential application of the given compound in agricultural research and fungicide development (H. Chen, Z. Li, Y. Han, 2000).

Photosynthetic Electron Transport Inhibition

Another study synthesized and screened pyrazole derivatives as potential inhibitors of photosynthetic electron transport. The research aimed to find compounds with the ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating potential applications in the study of photosynthesis and the development of herbicides (C. B. Vicentini et al., 2005).

Antimicrobial and Anticancer Agents

Compounds with thiadiazole and pyrazole moieties have been evaluated for their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For instance, specific thiadiazole pyrazolene anthranilic acid derivatives were synthesized and found to exhibit significant anti-inflammatory and analgesic activities. Such studies underscore the potential biomedical applications of the compound in developing new therapeutic agents (Deepak Kumar, 2022).

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O5S2/c1-2-15(25)21-17-22-23-18(30-17)29-8-10-6-13(24)14(7-27-10)28-16(26)11-4-3-9(19)5-12(11)20/h3-7H,2,8H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXWOPQBZJMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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